2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene
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Overview
Description
2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the triazatricyclo series and features bromophenyl groups attached to the triazole ring. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds with bromophenyl groups have been known to interact with various proteins and enzymes in the body .
Mode of Action
Bromophenyl groups are often involved in halogen bonding interactions with their targets, which can lead to changes in the conformation or activity of the target .
Biochemical Pathways
Bromophenyl groups can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Bromophenyl groups are generally well absorbed and distributed in the body, and they are metabolized primarily in the liver .
Result of Action
Bromophenyl groups can potentially induce a variety of effects at the molecular and cellular level depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoacetophenone with 1-naphthaldehyde, followed by cyclization reactions to form the triazole ring. The reaction conditions require precise control of temperature, solvent choice, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.
Medicine: The compound's unique structure allows it to be explored for medicinal applications. It may be used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid: This compound shares the bromophenyl groups but has a different core structure.
2,6-Bis(4-bromophenyl)pyridine: Another related compound with a pyridine core instead of a triazole ring.
Uniqueness: The uniqueness of 2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene lies in its triazole ring, which imparts distinct chemical and biological properties compared to its pyridine-based counterparts.
This comprehensive overview provides a detailed insight into the compound's structure, synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable subject of scientific research and industrial application.
Properties
IUPAC Name |
2,6-bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3/c22-16-8-4-14(5-9-16)19-13-26-21-18(19)3-1-2-12-25(21)20(24-26)15-6-10-17(23)11-7-15/h4-11,13H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETOUJGCVRFHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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